molecular formula C19H36Cl2N2O3 B2994513 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185462-91-2

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2994513
CAS RN: 1185462-91-2
M. Wt: 411.41
InChI Key: FFXCBVVYWRSKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C19H36Cl2N2O3 and its molecular weight is 411.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Several studies have focused on the synthesis of adamantane and piperazine derivatives, highlighting their antimicrobial properties. Compounds derived from adamantane and piperazine have shown in vitro activities against a range of Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Some derivatives exhibited potent antibacterial activity, suggesting their potential as antimicrobial agents (Al-Omar et al., 2010).

Anti-inflammatory and Anti-Proliferative Activities

Research has also explored the anti-inflammatory and anti-proliferative effects of adamantane and piperazine derivatives. Certain compounds have demonstrated good to moderate dose-dependent anti-inflammatory activity, supporting their potential use in treating inflammation (Al-Abdullah et al., 2014). Additionally, some derivatives have shown significant anti-proliferative activity against human tumor cell lines, indicating their potential application in cancer therapy (Al-Mutairi et al., 2019).

Reactivity and Adsorption Behavior

Studies on the reactivity and adsorption behavior of triazole derivatives related to adamantane and piperazine have provided insights into their chemical properties and potential applications. Investigations using DFT methods and MD simulations have explored their local reactive properties, interactions with water molecules, and stability, which are critical for pharmaceutical applications (Al-Ghulikah et al., 2021).

properties

IUPAC Name

1-(1-adamantyloxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O3.2ClH/c22-6-5-20-1-3-21(4-2-20)13-18(23)14-24-19-10-15-7-16(11-19)9-17(8-15)12-19;;/h15-18,22-23H,1-14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXCBVVYWRSKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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